![molecular formula C13H11N3O2 B14615921 10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 59997-17-0](/img/structure/B14615921.png)
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and quinoline ring system, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of the compound with various substituents on the benzene ring . The reaction typically involves the use of organic catalysts such as trityl chloride (TrCl), which provides a neutral and mild reaction condition .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of scalable and cost-effective catalysts, such as trityl chloride, ensures high yields and compliance with green chemistry protocols .
Analyse Des Réactions Chimiques
Types of Reactions
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like chloroform, ethanol, and acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .
Applications De Recherche Scientifique
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be compared with other similar compounds, such as:
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds have similar structures but different substituents, leading to variations in their biological activities.
Quinoline derivatives: These compounds share the quinoline ring system but may lack the fused pyrimidine ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and potential biological activities .
Propriétés
Numéro CAS |
59997-17-0 |
|---|---|
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
10-ethylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C13H11N3O2/c1-2-16-10-6-4-3-5-8(10)7-9-11(16)14-13(18)15-12(9)17/h3-7H,2H2,1H3,(H,15,17,18) |
Clé InChI |
NUGYOMQUKLUCHW-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
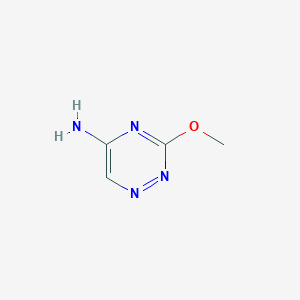
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)

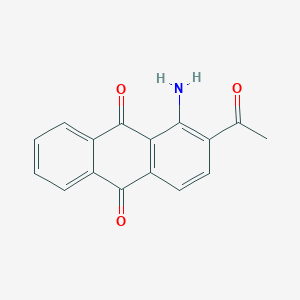

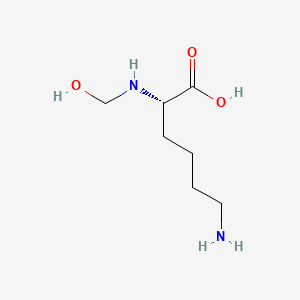
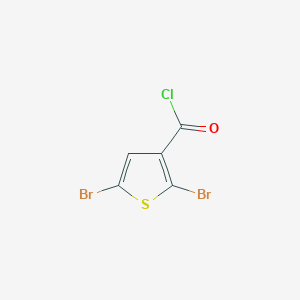
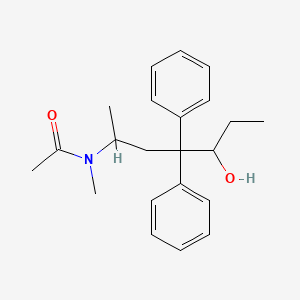
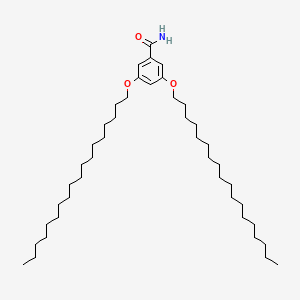
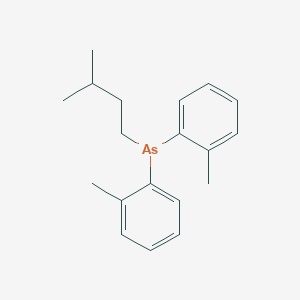

![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
